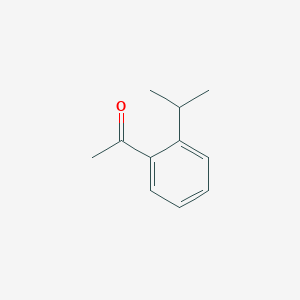

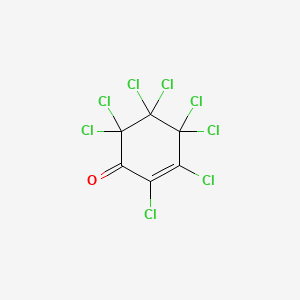

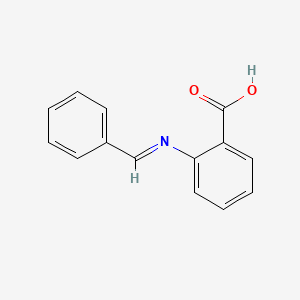

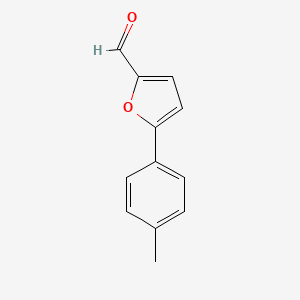

![molecular formula C6H6N4 B1619070 1-Metil-1H-pirazolo[3,4-d]pirimidina CAS No. 6288-86-4](/img/structure/B1619070.png)

1-Metil-1H-pirazolo[3,4-d]pirimidina

Descripción general

Descripción

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de CDK2 en el tratamiento del cáncer

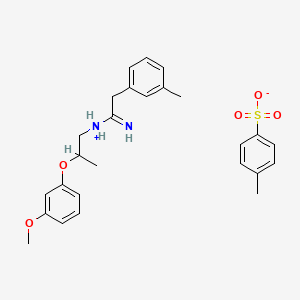

Se han descubierto derivados de 1-Metil-1H-pirazolo[3,4-d]pirimidina como nuevos inhibidores de CDK2 . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva . Se diseñó y sintetizó un nuevo conjunto de pequeñas moléculas con los andamiajes privilegiados de pirazolo[3,4-d]pirimidina como nuevos compuestos que se dirigen a CDK2 . Estos compuestos mostraron actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de IC 50 (45–97 nM) y (6–99 nM), respectivamente, y actividad moderada contra HepG-2 con un rango de IC 50 de (48–90 nM) en comparación con sorafenib (IC 50: 144, 176 y 19 nM, respectivamente) .

Pantalla anticancerígena

Se ha llevado a cabo una pantalla anticancerígena in vitro de los compuestos sintetizados . Los resultados de estas pantallas pueden proporcionar información valiosa para el desarrollo de nuevos fármacos anticancerígenos.

Métodos de síntesis

Los métodos para la síntesis de derivados de 1H-pirazolo[3,4-b]piridina se han sistematizado de acuerdo con el método para ensamblar el sistema pirazolopiridina . Se consideran sus ventajas e inconvenientes .

Actividad anticancerígena

Además, en el año anterior, se estudiaron los nuevos derivados de tiazolopirimidina contra las líneas celulares de cáncer humano y las células CLL primarias . Mostraron una excelente actividad anticancerígena contra las líneas celulares y llevaron a la muerte celular por apoptosis, ya que inhibían la enzima CDK .

Mecanismo De Acción

- CDK2 forms complexes with cyclins (such as cyclin A) and phosphorylates downstream substrates involved in cell cycle progression .

- Impact on Bioavailability :

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis . The interaction between 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine and CDK2 is likely due to the compound’s ability to mimic the ATP binding site of the enzyme .

Cellular Effects

In cellular studies, 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis .

Molecular Mechanism

At the molecular level, 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine exerts its effects by binding to the ATP binding site of CDK2 . This binding inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis . Molecular docking simulations have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding with Leu83 .

Propiedades

IUPAC Name |

1-methylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXGVNIBMHMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279179 | |

| Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-86-4 | |

| Record name | 6288-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.